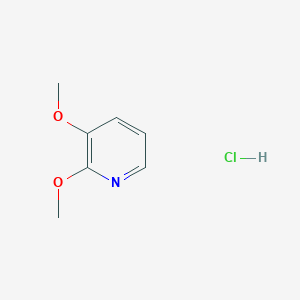
2,3-Dimethoxypyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxypyridine hydrochloride is a chemical compound with the molecular formula C7H10ClNO2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethoxypyridine hydrochloride can be synthesized using maltol as a starting material. The synthesis involves several steps, including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . The reaction conditions typically involve the use of sodium hydroxide, dimethyl phosphate, and dichloromethane, among other reagents .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as described above. The process is optimized to achieve high yield and purity, with the use of cost-effective raw materials and efficient reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, dimethyl phosphate, and dichloromethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidation products, while substitution reactions can produce derivatives with different functional groups .
Applications De Recherche Scientifique
2,3-Dimethoxypyridine hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a biochemical reagent, influencing various biological processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2,3-Dimethoxypyridine hydrochloride can be compared with other similar compounds, such as:
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: This compound is used as a precursor in the synthesis of pantoprazole sodium and has similar chemical properties.
2,6-Dimethoxypyridine: Another derivative of pyridine with methoxy groups at the 2 and 6 positions, used in organic synthesis.
3,5-Dimethoxypyridine: A compound with methoxy groups at the 3 and 5 positions, also used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H10ClNO2 |
|---|---|
Poids moléculaire |
175.61 g/mol |
Nom IUPAC |
2,3-dimethoxypyridine;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-9-6-4-3-5-8-7(6)10-2;/h3-5H,1-2H3;1H |
Clé InChI |
PYZFRQZDCNGXMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



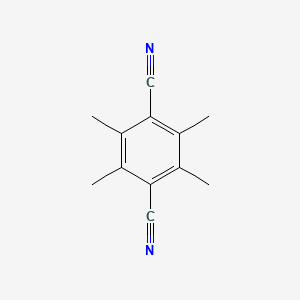
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
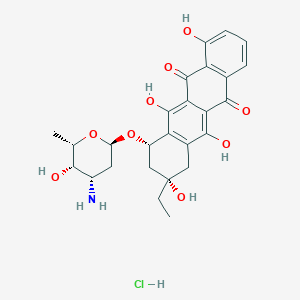
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
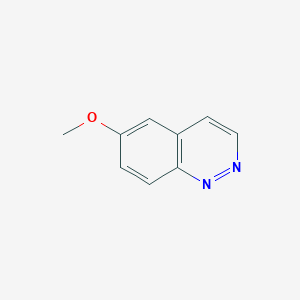
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)
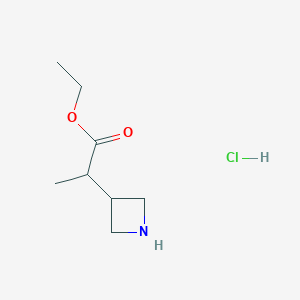

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13028928.png)
![2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13028933.png)
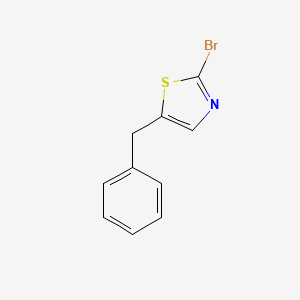
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028942.png)
